molecular formula C26H22N4 B14982375 N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14982375
M. Wt: 390.5 g/mol
InChI Key: HWUPDCSRUKOKRR-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic and aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-one, while reduction may produce this compound .

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of benzyl and methyl groups, which enhance its biological activity and selectivity towards specific molecular targets . This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-benzyl-N-methyl-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4/c1-29(17-20-11-5-2-6-12-20)25-24-23(21-13-7-3-8-14-21)18-30(26(24)28-19-27-25)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3

InChI Key

HWUPDCSRUKOKRR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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